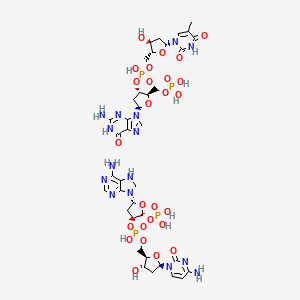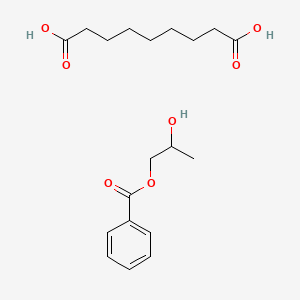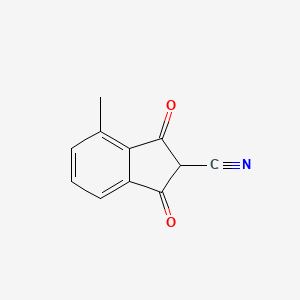![molecular formula C7H14O2 B14622295 2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) CAS No. 59014-49-2](/img/structure/B14622295.png)
2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) is a chiral compound with the molecular formula C7H14O2. It consists of a cyclopropane ring substituted with two ethan-1-ol groups. The compound is notable for its stereochemistry, having specific (1R,2S) configuration, which makes it an interesting subject in stereochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) can be achieved through several methods. One common approach involves the Sharpless asymmetric dihydroxylation of cyclopropane derivatives. This method employs reagents such as potassium osmate dihydrate and chiral ligands like (DHQD)2PHAL to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) are employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine is used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropane-1,2-dione.
Reduction: Formation of cyclopropane derivatives with different alkyl groups.
Substitution: Formation of tosylated derivatives.
Scientific Research Applications
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique stereochemistry.
Industry: Used in the production of chiral catalysts and ligands for asymmetric synthesis.
Mechanism of Action
The mechanism of action of 2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and other proteins. The specific (1R,2S) configuration plays a crucial role in determining the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2,2’-[(1S,2R)-Cyclopropane-1,2-diyl]di(ethan-1-ol): The enantiomer of the compound with opposite stereochemistry.
Cyclopropane-1,2-diol: Lacks the ethan-1-ol substituents.
Cyclopropane-1,2-dione: An oxidized form of the compound.
Uniqueness
2,2’-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol) is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in various fields of research .
Properties
CAS No. |
59014-49-2 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-[(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C7H14O2/c8-3-1-6-5-7(6)2-4-9/h6-9H,1-5H2/t6-,7+ |
InChI Key |
LKRXDYSBUDKIQM-KNVOCYPGSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1CCO)CCO |
Canonical SMILES |
C1C(C1CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


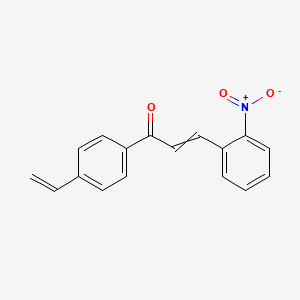
![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
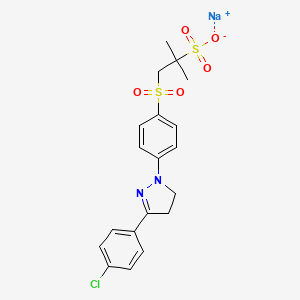
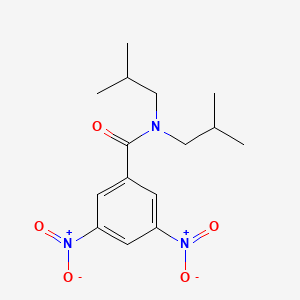
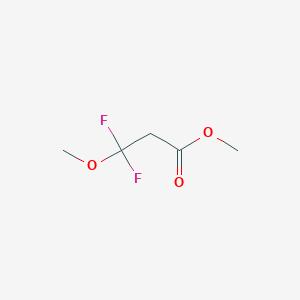

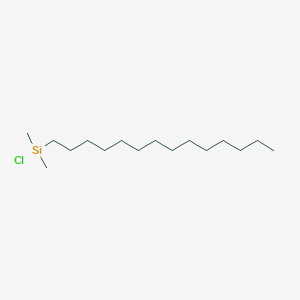
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
